2-(3-Chloro-2-methylphenyl)-2-butanol
Overview
Description
2-(3-Chloro-2-methylphenyl)-2-butanol is an organic compound with a molecular formula of C11H15ClO This compound is characterized by the presence of a chloro-substituted phenyl ring and a butanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chloro-2-methylphenyl)-2-butanol typically involves the reaction of 3-chloro-2-methylbenzaldehyde with a suitable Grignard reagent, such as ethylmagnesium bromide, followed by hydrolysis. The reaction conditions generally include:
Solvent: Anhydrous ether or tetrahydrofuran (THF)
Temperature: Low temperatures, often around 0°C to room temperature
Reagents: 3-chloro-2-methylbenzaldehyde, ethylmagnesium bromide, water for hydrolysis
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(3-Chloro-2-methylphenyl)-2-butanol can undergo various chemical reactions, including:
Oxidation: Conversion to the corresponding ketone using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: Reduction of the hydroxyl group to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions where the chloro group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water
Reduction: Lithium aluminum hydride in anhydrous ether
Substitution: Sodium amide in liquid ammonia, thiourea in ethanol
Major Products
Oxidation: 2-(3-Chloro-2-methylphenyl)-2-butanone
Reduction: 2-(3-Chloro-2-methylphenyl)butane
Substitution: 2-(3-Amino-2-methylphenyl)-2-butanol, 2-(3-Mercapto-2-methylphenyl)-2-butanol
Scientific Research Applications
2-(3-Chloro-2-methylphenyl)-2-butanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of 2-(3-Chloro-2-methylphenyl)-2-butanol involves its interaction with specific molecular targets. The chloro and hydroxyl groups play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Chloro-2-methylphenyl)ethanol
- 2-(3-Chloro-2-methylphenyl)propanol
- 2-(3-Chloro-2-methylphenyl)pentanol
Uniqueness
2-(3-Chloro-2-methylphenyl)-2-butanol is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. The presence of the chloro group and the butanol moiety allows for a wide range of chemical modifications and applications, making it a versatile compound in various fields of research and industry.
Properties
IUPAC Name |
2-(3-chloro-2-methylphenyl)butan-2-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClO/c1-4-11(3,13)9-6-5-7-10(12)8(9)2/h5-7,13H,4H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSQNKOIBYRFNCQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C1=C(C(=CC=C1)Cl)C)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401259511 | |
Record name | 3-Chloro-α-ethyl-α,2-dimethylbenzenemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401259511 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
127450-90-2 | |
Record name | 3-Chloro-α-ethyl-α,2-dimethylbenzenemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=127450-90-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Chloro-α-ethyl-α,2-dimethylbenzenemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401259511 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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